molecular formula C27H29N5O B11322233 1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one

1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one

Cat. No.: B11322233
M. Wt: 439.6 g/mol
InChI Key: IDFRORBXVUYMJZ-UHFFFAOYSA-N
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Description

1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified to introduce the piperazine and butanone moieties under specific reaction conditions.

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanone moiety can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can bind to proteins, enzymes, or receptors, modulating their activity . This interaction can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}butan-1-one include other pyrrolo[2,3-d]pyrimidine derivatives and related heterocyclic compounds. These compounds share a common core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

IUPAC Name

1-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C27H29N5O/c1-3-8-24(33)30-13-15-31(16-14-30)26-25-23(21-10-5-4-6-11-21)18-32(27(25)29-19-28-26)22-12-7-9-20(2)17-22/h4-7,9-12,17-19H,3,8,13-16H2,1-2H3

InChI Key

IDFRORBXVUYMJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

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